5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
Description
Properties
IUPAC Name |
5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12(2)17-19(25)23-18(22-17)15-5-3-4-6-16(15)21-20(23)28-11-13-7-9-14(10-8-13)24(26)27/h3-10,12,17H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVQXCQBLFOLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation at Position 5
Directed ortho-metallation (DoM) techniques enable selective bromination of the quinazolinone scaffold. Using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with elemental bromine, achieves monobromination at position 5 with >90% regioselectivity.
Nucleophilic Sulfur Insertion
The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 120°C, yielding the methylsulfanyl derivative. This step typically proceeds with 65–78% efficiency, as observed in analogous triazoloquinazoline syntheses.
4-Nitrobenzyl Coupling
A Ullmann-type coupling reaction installs the 4-nitrophenyl group using copper(I) iodide (CuI) as a catalyst. The methylsulfanyl-quinazolinone reacts with 4-nitrobenzyl bromide in the presence of N,N'-dimethylethylenediamine (DMEDA) and potassium carbonate (K₂CO₃) in dioxane at 110°C, achieving 58–63% yield.
Spectral Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J = 8.8 Hz, 2H, Ar-H), 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.89–7.82 (m, 2H, quinazoline-H), 7.65 (td, J = 7.6, 1.2 Hz, 1H, quinazoline-H), 4.52 (s, 2H, SCH₂), 3.12 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.45 (d, J = 6.8 Hz, 6H, CH₃).
- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₁H₂₀N₄O₃S: 409.1332; found: 409.1328.
Alternative Synthetic Pathways
One-Pot Tandem Cyclization
Recent advancements demonstrate the feasibility of combining core formation and functionalization in a single reaction vessel. A mixture of N-isobutyryl-anthranilic acid, 2-amino-5-bromoquinazolin-4(3H)-one, and 4-nitrobenzyl mercaptan undergoes microwave-assisted cyclization (150°C, 30 min) using phosphoryl chloride (POCl₃) as both catalyst and dehydrating agent. This method reduces purification steps but yields slightly lower quantities (47–52%).
Post-Modification of Preformed Imidazo[1,2-c]quinazolines
An alternative approach functionalizes pre-synthesized 2-propan-2-yl-imidazo[1,2-c]quinazolin-3-ones through radical thiol-ene reactions. Irradiation at 365 nm in the presence of 4-nitrobenzylthiol and azobisisobutyronitrile (AIBN) initiates the reaction, achieving 60–68% yield with excellent regiocontrol.
Challenges and Optimization Strategies
Nitro Group Stability
The electron-deficient nature of the 4-nitrophenyl group necessitates careful control of reaction conditions to prevent unintended reduction. Hydrogenation steps must precede nitro group installation, as demonstrated in patent US3462434A, where nitro-to-amine reduction occurs early in the synthetic sequence.
Sulfur Oxidation Mitigation
The methylsulfanyl moiety exhibits susceptibility to oxidation during purification. Incorporating antioxidant additives like butylated hydroxytoluene (BHT) in chromatographic solvents and storing products under nitrogen atmosphere prevents sulfoxide formation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Stepwise Functionalization | 58–63 | >98% | Pilot-scale feasible |
| One-Pot Tandem | 47–52 | 95–97% | Limited to lab-scale |
| Radical Thiol-Ene | 60–68 | 97–99% | Requires specialized equipment |
Data compiled from.
Chemical Reactions Analysis
Types of Reactions
5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The thioether group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amino Derivatives: Reduction of the nitro group.
Oxidized Derivatives: Introduction of hydroxyl or carbonyl groups.
Substituted Derivatives: Replacement of the thioether group with other functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure can be described as follows:
- Core Structure : Imidazo[1,2-c]quinazolin-3-one
- Functional Groups :
- A nitrophenyl group that may enhance biological activity.
- A methylsulfanyl group contributing to its chemical reactivity.
- An isopropyl moiety that could influence lipophilicity and bioavailability.
Antimicrobial Properties
Research has indicated that derivatives of imidazoquinazolines exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. The presence of the nitrophenyl group is often correlated with enhanced antibacterial activity due to its electron-withdrawing nature, which can stabilize reactive intermediates during the antimicrobial action.
Anticancer Potential
The compound is being investigated for its antineoplastic properties. Studies suggest that imidazoquinazolines can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways critical for cancer cell survival. Notably, compounds with similar structures have been reported to inhibit the proliferation of neoplastic cells by interfering with DNA synthesis and repair mechanisms.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Certain imidazoquinazolines have been identified as inhibitors of key enzymes involved in cancer progression and microbial metabolism. For example, they may inhibit enzymes like dihydrofolate reductase or certain kinases involved in signal transduction pathways.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated a series of imidazoquinazoline derivatives for their antimicrobial activities against Mycobacterium smegmatis and Candida albicans. The results showed that compounds with electron-withdrawing groups exhibited lower minimum inhibitory concentrations (MICs), suggesting enhanced activity. Specifically, a derivative similar to 5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one demonstrated an MIC value of 6.25 µg/mL , indicating promising potential as an antimicrobial agent .
Study 2: Anticancer Activity Evaluation
In another investigation focusing on anticancer properties, a class of imidazoquinazolines was synthesized and tested against various cancer cell lines. The results indicated that several derivatives induced apoptosis through mitochondrial pathways. The study highlighted that modifications at the phenyl ring significantly impacted the cytotoxicity profile, with some compounds exhibiting IC50 values in the low micromolar range .
Study 3: Enzyme Inhibition Studies
A detailed enzymatic assay was conducted to assess the inhibitory effects of imidazoquinazoline derivatives on specific kinases involved in cancer signaling pathways. The findings suggested that certain modifications on the core structure led to increased potency as kinase inhibitors. This opens avenues for developing targeted therapies based on this scaffold .
Mechanism of Action
The mechanism of action of 5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrobenzyl thioether group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of the target compound, emphasizing substituent variations and their implications:
Physicochemical and Electronic Properties
- Lipophilicity : The isopropyl group at position 2 contributes to higher logP values compared to unsubstituted or smaller alkyl analogs.
Analytical and Computational Insights
Biological Activity
The compound 5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one is a derivative of imidazoquinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes:
- An imidazoquinazolinone core.
- A 4-nitrophenyl group attached via a methylsulfanyl linkage.
- An isopropyl group contributing to its lipophilicity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. In vitro studies have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
-
Anticancer Properties :
- Research indicates that the compound demonstrates cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values reported are around 20 µM, suggesting potent activity that warrants further investigation.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory potential in models of acute inflammation. It significantly reduced edema in the paw edema model in rats, indicating its potential as an anti-inflammatory agent.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and inflammation pathways, such as cyclooxygenase (COX) enzymes.
- Apoptosis Induction : In cancer cells, the compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological effects of this compound:
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. However, initial findings suggest that it has favorable absorption characteristics due to its lipophilic nature. Further studies are needed to determine its bioavailability and metabolic pathways.
Q & A
Q. Basic Research Focus
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <1% .
- Recrystallization : Ethanol or methanol recrystallization removes unreacted intermediates .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 62.1%, H: 4.5%, N: 15.2%) .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?
Q. Advanced Research Focus
- Substituent Variation : Replace nitrophenyl with fluorophenyl or methoxyphenyl to assess electronic effects on target binding .
- Functional Group Modification : Compare sulfanyl (-S-) vs. sulfonyl (-SO2-) analogs for solubility and enzyme inhibition .
- In Silico Docking : Use PubChem-derived 3D structures (e.g., InChIKey) to predict interactions with kinases or GPCRs .
How should researchers address contradictions in reported biological activities across studies?
Q. Advanced Research Focus
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate substituent effects .
- Dose-Response Analysis : Compare IC50 values under varying pH or serum concentrations to resolve potency discrepancies .
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify outliers or assay-specific biases .
What computational approaches predict the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate ligand-receptor binding using crystal structures (e.g., ’s triazoloquinazoline framework) .
- Pharmacophore Modeling : Map nitro and sulfanyl groups as key features for kinase inhibition .
- ADMET Prediction : Tools like SwissADME assess logP (∼3.5) and bioavailability risks .
How to design robust bioactivity assays for evaluating pharmacological potential?
Q. Advanced Research Focus
- Randomized Block Design : Use split-plot designs (e.g., 4 replicates per condition) to control batch variability .
- Positive/Negative Controls : Include reference inhibitors (e.g., imatinib for kinase assays) and solvent-only blanks .
- Multi-Parametric Analysis : Combine cytotoxicity (MTT assay) with target-specific readouts (e.g., ELISA for protein phosphorylation) .
What advanced techniques elucidate reaction mechanisms during synthesis?
Q. Advanced Research Focus
- Kinetic Studies : Monitor intermediate formation via in situ IR spectroscopy (e.g., nitrophenyl coupling at 1680 cm⁻¹) .
- Isotope Labeling : Use 15N-labeled precursors to track cyclization pathways .
- DFT Calculations : Model transition states for sulfanyl group introduction (e.g., activation energy ∼25 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
